Cas no 1398109-11-9 ((S)-1-(2-Chlorophenyl)ethanamine hydrochloride)

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride structure
1398109-11-9 structure
商品名:(S)-1-(2-Chlorophenyl)ethanamine hydrochloride
CAS番号:1398109-11-9
MF:C8H11Cl2N
メガワット:192.085640192032
MDL:MFCD11101245
CID:1035983
PubChem ID:45072355

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-1-(2-Chlorophenyl)ethanamine hydrochloride
    • (S)-1-(2-CHLOROPHENYL)ETHANAMINE-HCL
    • (S)-1-(2-chlorophenyl)ethylamine hydrochloride
    • EN300-224533
    • (s)-1-(2-chlorophenyl)ethanamine hcl
    • 1398109-11-9
    • (1S)-1-(2-chlorophenyl)ethanamine;hydrochloride
    • [(1S)-1-(2-chlorophenyl)ethyl]amine hydrochloride
    • SCHEMBL19205652
    • (S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
    • AKOS015846327
    • ZNBDAZNBHBGAOB-RGMNGODLSA-N
    • MFCD11101245
    • GS-7191
    • A885945
    • YFC10911
    • (1S)-1-(2-CHLOROPHENYL)ETHAN-1-AMINE HCl
    • (1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
    • DB-300072
    • MDL: MFCD11101245
    • インチ: 1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
    • InChIKey: ZNBDAZNBHBGAOB-RGMNGODLSA-N
    • ほほえんだ: ClC1C=CC=CC=1[C@H](C)N.Cl

計算された属性

  • せいみつぶんしりょう: 191.02700
  • どういたいしつりょう: 191.0268547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • ゆうかいてん: NA
  • PSA: 26.02000
  • LogP: 3.86200

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride セキュリティ情報

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
GS-7191-1G
(S)-1-(2-chlorophenyl)ethanamine hydrochloride
1398109-11-9 >95%
1g
£714.00 2025-02-08
Enamine
EN300-224533-5.0g
(1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
1398109-11-9 95%
5.0g
$1031.0 2024-06-20
Enamine
EN300-224533-0.05g
(1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
1398109-11-9 95%
0.05g
$87.0 2024-06-20
Fluorochem
210153-250mg
S)-1-(2-Chlorophenyl)ethanamine hydrochloride
1398109-11-9 95%
250mg
£141.00 2022-02-28
TRC
C992690-50mg
(S)-1-(2-Chlorophenyl)ethanamine hydrochloride
1398109-11-9
50mg
$ 70.00 2022-06-02
Key Organics Ltd
GS-7191-1MG
(S)-1-(2-chlorophenyl)ethanamine hydrochloride
1398109-11-9 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
GS-7191-10G
(S)-1-(2-chlorophenyl)ethanamine hydrochloride
1398109-11-9 >95%
10g
£5712.00 2025-02-08
eNovation Chemicals LLC
Y0987318-5g
(S)-1-(2-Chlorophenyl)ethanamine hydrochloride
1398109-11-9 95%
5g
$1200 2024-07-24
Enamine
EN300-224533-0.5g
(1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
1398109-11-9 95%
0.5g
$292.0 2024-06-20
Enamine
EN300-224533-1.0g
(1S)-1-(2-chlorophenyl)ethan-1-amine hydrochloride
1398109-11-9 95%
1.0g
$374.0 2024-06-20

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride 関連文献

(S)-1-(2-Chlorophenyl)ethanamine hydrochlorideに関する追加情報

Introduction to (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride (CAS No. 1398109-11-9)

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride, identified by its CAS number 1398109-11-9, is a significant compound in the field of pharmaceutical chemistry. This compound, belonging to the amine class, has garnered considerable attention due to its potential applications in drug development and medicinal research. The stereochemical configuration of this molecule, specifically the (S) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The< strong>2-chlorophenyl moiety in the molecular structure contributes to the unique electronic and steric properties of (S)-1-(2-chlorophenyl)ethanamine hydrochloride. This substituent enhances the compound's affinity for certain biological targets, making it a valuable candidate for further investigation in the development of novel therapeutic agents. The hydrochloride salt form of this compound improves its solubility and stability, which are critical factors in pharmaceutical formulations.

In recent years, there has been growing interest in the pharmacological properties of< strong>amino acid derivatives. (S)-1-(2-Chlorophenyl)ethanamine hydrochloride is no exception, as it has been studied for its potential role in modulating various biological pathways. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These findings have prompted further exploration into its therapeutic potential.

One of the most compelling aspects of (S)-1-(2-chlorophenyl)ethanamine hydrochloride is its stereochemical specificity. The (S) configuration of the amine group influences the compound's interaction with biological targets, leading to differential pharmacological effects compared to its enantiomer. This concept is particularly relevant in the development of enantiomerically pure drugs, where the biological activity is highly dependent on the stereochemistry of the molecule.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (S)-1-(2-chlorophenyl)ethanamine hydrochloride and its biological targets. These studies have revealed insights into the binding mechanisms and affinity profiles of the compound, which are essential for optimizing its pharmacological properties. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.

The synthesis of (S)-1-(2-chlorophenyl)ethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Modern synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have enabled the efficient production of enantiomerically pure forms of this compound. These advancements in synthetic chemistry have not only improved yield but also reduced costs, making it more feasible for large-scale pharmaceutical applications.

The pharmacokinetic profile of (S)-1-(2-chlorophenyl)ethanamine hydrochloride is another area of active research. Studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for determining appropriate dosing regimens and minimizing potential side effects. Additionally, investigations into its metabolic pathways have provided insights into possible drug-drug interactions and toxicity profiles.

In conclusion, (S)-1-(2-chlorophenyl)ethanamine hydrochloride (CAS No. 1398109-11-9) represents a promising compound in pharmaceutical research. Its unique structural features, stereochemical configuration, and potential biological activities make it a valuable candidate for further exploration. As research continues to uncover new applications and therapeutic benefits, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.

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